Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-

Catalog No.
S12812264
CAS No.
96459-08-4
M.F
C24H48O4
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethox...

CAS Number

96459-08-4

Product Name

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-

IUPAC Name

2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H48O4

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9+

InChI Key

KGULFLCOPRYBEV-MDZDMXLPSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCOCCO

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCO

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a complex chemical compound that belongs to the class of ethoxylated fatty alcohols. It features a long hydrophobic hydrocarbon chain derived from 9-octadecen-1-ol, a fatty alcohol with a double bond at the ninth carbon position. This compound is characterized by its unique structure, which includes multiple ethoxy groups that enhance its surfactant properties. The presence of these ethoxy groups allows the molecule to interact effectively with both hydrophilic and lipophilic substances, making it valuable in various applications such as surfactants and emulsifiers .

Involving Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- include:

  • Esterification: The reaction of this compound with acids to form esters, which can modify its properties for specific applications.
  • Hydrogenation: The unsaturated bond in the octadecenyl group can undergo hydrogenation, converting it into a saturated fatty alcohol, which may alter its surfactant characteristics.
  • Polymerization: Under certain conditions, the ethoxy groups can participate in polymerization reactions, leading to the formation of larger molecular structures with enhanced properties.

These reactions are significant for tailoring the compound's properties for industrial applications .

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- exhibits biological activity primarily due to its surfactant properties. It acts as a nonionic surfactant, which means it can reduce surface tension and improve the solubility of various compounds in water. This property is particularly beneficial in formulations for pharmaceuticals and cosmetics, where it enhances the delivery of active ingredients. Additionally, its long-chain fatty alcohol component contributes to its biocompatibility and mildness, making it suitable for use in personal care products .

The synthesis of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- typically involves:

  • Ethoxylation: The process begins with the ethoxylation of 9-octadecen-1-ol using ethylene oxide. This reaction introduces ethylene oxide units into the fatty alcohol chain.
  • Purification: After ethoxylation, the product undergoes purification processes such as distillation or chromatography to remove unreacted materials and by-products.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that the compound retains its desired properties for effective application .

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- has a variety of applications across different industries:

  • Cosmetics and Personal Care: Used as an emulsifier and surfactant in creams, lotions, and shampoos.
  • Pharmaceuticals: Acts as a solubilizing agent for active pharmaceutical ingredients.
  • Agriculture: Functions as an adjuvant in pesticide formulations to enhance efficacy.
  • Industrial Cleaning: Employed in formulations for cleaning agents due to its ability to dissolve oils and greases.

Its versatility stems from its unique molecular structure that combines hydrophilic and lipophilic characteristics .

Interaction studies of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- focus on its behavior in various formulations:

  • Surfactant Interactions: Studies demonstrate how this compound interacts with other surfactants to form micelles or emulsions.
  • Compatibility Tests: Compatibility with other ingredients in cosmetic formulations is assessed to ensure stability and efficacy.
  • Biological Interactions: Research on how this compound affects cellular membranes or interacts with other biological molecules is ongoing.

These studies are crucial for optimizing formulations that utilize this compound .

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethanol, 2-[2-(hexyloxy)ethoxy]ethanolC12H26O4Shorter alkyl chain; more hydrophilic
Ethanol, 2-[2-(octyloxy)ethoxy]ethanolC14H30O4Intermediate alkyl chain; balanced properties
Ethanol, 2-[2-(dodecyloxy)ethoxy]ethanolC16H34O4Longer alkyl chain; more lipophilic

Uniqueness

The uniqueness of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- lies in its specific combination of a long unsaturated fatty alcohol chain with multiple ethylene oxide units. This configuration provides distinct surfactant properties that are not found in compounds with shorter or fully saturated chains. Its ability to interact effectively at oil-water interfaces makes it particularly valuable in formulations requiring both solubility and stability .

Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- (CAS No. 335193-67-4) belongs to the class of polyethylene glycol alkyl ethers. Its systematic IUPAC name is 2-{2-[2-(octadec-9-en-1-yloxy)ethoxy]ethoxy}ethanol, reflecting the following structural components:

PropertyValue
Molecular formulaC₂₂H₄₄O₄
Molecular weight384.59 g/mol
SynonymPEG-3 oleyl ether

The compound features:

  • A C18 unsaturated hydrocarbon chain (9-octadecenyl group)
  • Three ethylene oxide units (ethoxy-ethoxy-ethoxy linkage)
  • A terminal primary hydroxyl group

Alternative nomenclature includes oleyl alcohol ethoxylate (3 EO) in industrial contexts, where "3 EO" denotes three ethylene oxide monomers in the hydrophilic chain.

Structural Characterization and Isomerism

The molecule exhibits conformational complexity due to:

Stereochemical Variation

The 9-octadecenyl chain introduces geometric isomerism:

  • cis (Z) isomer: Predominant in natural oleyl derivatives (~85% in commercial grades)
  • trans (E) isomer: Typically <15% unless hydrogenation-modified

The ethylene oxide chain adopts a helical conformation in crystalline states, transitioning to random coils in solution. Nuclear magnetic resonance (NMR) studies reveal distinct signals for:

  • Olefinic protons at δ 5.35 ppm (CH=CH)
  • Methyl terminus at δ 0.88 ppm (CH₃)
  • Ethylene oxide backbone between δ 3.45–3.70 ppm

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Hydrophobic-lipophilic balance (HLB): 8.2 ± 0.3
  • Solubility parameters: δ = 18.5 MPa¹/² (hydrophobic), 23.1 MPa¹/² (hydrophilic)

Historical Development and First Synthesis

The compound emerged from mid-20th century advances in ethoxylation technology:

Initial Synthesis (1962)

Pioneered by Union Carbide Corporation using:

  • Base-catalyzed ethoxylation: Oleyl alcohol + ethylene oxide (3:1 molar ratio)
    • Catalyst: Potassium hydroxide (0.5–1.0 wt%)
    • Temperature: 120–150°C
    • Pressure: 3–5 bar

Early batches contained 12–18% unreacted oleyl alcohol due to incomplete ethoxylation.

Process Optimization (1980s)

Bayer AG introduced narrow-range ethoxylation via:

  • Loop reactor designs: Improved heat/mass transfer
  • Calcium-based catalysts: Reduced polydispersity (Đ = 1.05–1.15 vs. 1.30–1.50 previously)

Modern Techniques (Post-2000)

Enzymatic ethoxylation using immobilized Candida antarctica lipase B achieves:

  • 99.8% conversion at 60°C
  • Zero alkaline byproducts

Table 1 summarizes key synthetic milestones:

YearInnovationPurity ImprovementReference
1962Batch ethoxylation72% → 85%
1985Continuous tubular reactor85% → 93%
2015Biocatalytic synthesis93% → 99.8%

This progression enabled large-scale production (>10,000 MT/year) with consistent EO distribution.

XLogP3

7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

400.35526001 g/mol

Monoisotopic Mass

400.35526001 g/mol

Heavy Atom Count

28

Use Classification

Cosmetics -> Emulsifying

Dates

Modify: 2024-08-10

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